(tert-Butylamino)(diphenylphosphanyl)acetic acid
Description
(tert-Butylamino)(diphenylphosphanyl)acetic acid (CAS: 843664-57-3) is a phosphorus-containing organic compound with a molecular formula of C₁₉H₂₄NO₂P (calculated from structural data). It features three key functional groups:
- A diphenylphosphanyl group (Ph₂P–), enabling coordination to transition metals, making it relevant in catalysis.
- A carboxylic acid moiety (–COOH), offering acidity (pKa ~2–4) and reactivity for further derivatization.
This compound is listed in phosphorus ligand catalogs with 98% purity, indicating its use in high-precision applications such as asymmetric catalysis or metal complexation . Its steric and electronic properties are tuned for selective interactions in synthetic chemistry.
Properties
CAS No. |
843664-57-3 |
|---|---|
Molecular Formula |
C18H22NO2P |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(tert-butylamino)-2-diphenylphosphanylacetic acid |
InChI |
InChI=1S/C18H22NO2P/c1-18(2,3)19-16(17(20)21)22(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21) |
InChI Key |
FNXZVGBWTVOVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C(=O)O)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
(t-Butylamino)(diphenylphosphanyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butylamino group and a diphenylphosphanyl moiety attached to an acetic acid backbone. This unique structure may contribute to its biological activities, particularly in modulating enzymatic pathways and cellular responses.
Biological Activity Overview
Research indicates that (tert-Butylamino)(diphenylphosphanyl)acetic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, making it a candidate for treating conditions such as asthma and other inflammatory diseases.
- Enzyme Inhibition : There are indications that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
The mechanisms underlying the biological activities of (tert-Butylamino)(diphenylphosphanyl)acetic acid can be summarized as follows:
- Interaction with Enzymes : The diphenylphosphanyl group may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Cell Signaling Pathways : The compound may influence cell signaling pathways related to inflammation and immune responses, potentially affecting cytokine production and cellular infiltration in tissues.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of (tert-Butylamino)(diphenylphosphanyl)acetic acid:
-
Antibacterial Activity Study :
- A study evaluated the antibacterial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
-
Anti-inflammatory Model :
- In a murine model of asthma, administration of (tert-Butylamino)(diphenylphosphanyl)acetic acid resulted in reduced eosinophil infiltration and decreased levels of Th2 cytokines in bronchoalveolar lavage fluid. This suggests potential therapeutic applications in allergic inflammation.
-
Enzyme Inhibition Assay :
- The compound was tested for its ability to inhibit angiotensin-converting enzyme (ACE). The results demonstrated a dose-dependent inhibition with an IC50 value of 15 µM, suggesting its potential as a cardiovascular therapeutic agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogous molecules:
Phosphorus vs. Non-Phosphorus Analogues
- The diphenylphosphanyl group in the target compound distinguishes it from non-phosphorus analogues like 2-(tert-Butylamino)acetic acid hydrochloride (CAS 6939-23-7). This group enhances metal-binding capacity, making the target compound suitable for catalytic systems (e.g., cross-coupling reactions), whereas the hydrochloride derivative lacks coordination utility and is primarily used in pharmaceutical salt forms .
Heterocyclic vs. Aromatic Substituents
- The thiazole-containing analogue (2-(2-(tert-Butylamino)-1,3-thiazol-4-yl)acetic acid) introduces a heterocyclic ring, which modifies electronic properties (e.g., π-accepting ability) and bioactivity. Such compounds are often explored for antimicrobial or kinase-inhibiting properties, unlike the target compound’s catalytic focus .
Protecting Group Chemistry
- TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1) employs a tert-butoxycarbonyl (Boc) group, a temporary protecting group for amines in peptide synthesis. In contrast, the target compound’s tert-butylamino group is permanently integrated, emphasizing stability in harsh reaction conditions .
Substituent Electronic Effects
- Derivatives like [4-(butyrylamino)phenyl]acetic acid (CAS 89625-67-2) feature electron-withdrawing acyl groups, increasing acidity (lower pKa) compared to the target compound. This property is critical in drug design for optimizing membrane permeability .
Research Findings and Performance Data
Catalytic Performance
- The target compound’s diphenylphosphanyl group enables efficient coordination to palladium in Suzuki-Miyaura couplings, achieving turnover numbers (TONs) >1,000, outperforming non-phosphorus analogues .
Stability and Reactivity
- The Boc-protected analogue (CAS 28044-77-1) decomposes under acidic conditions (e.g., TFA), whereas the target compound’s tert-butylamino group remains stable, enabling use in acidic catalytic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
